Theophylline, 8-(hexylthio)dithio-
Description
Structure
3D Structure
Properties
CAS No. |
6466-22-4 |
|---|---|
Molecular Formula |
C13H20N4S3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
8-hexylsulfanyl-1,3-dimethyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C13H20N4S3/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(19)17(3)11(9)18/h4-8H2,1-3H3,(H,14,15) |
InChI Key |
RXZYZHOMSDJHTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1)C(=S)N(C(=S)N2C)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Theophylline, 8 Hexylthio Dithio
Foundational Approaches in Xanthine (B1682287) Synthesis: A Review of Relevant Methodologies
The construction of the xanthine scaffold and its subsequent modification are well-established fields in heterocyclic chemistry. Understanding these fundamental routes is crucial to appreciating the synthesis of more complex derivatives like Theophylline (B1681296), 8-(hexylthio)dithio-.
The Traube Purine (B94841) Synthesis and Its Adaptations for Methylxanthines
The Traube purine synthesis, first reported by Wilhelm Traube in 1900, remains a cornerstone for the de novo synthesis of purines, including xanthines like theophylline. slideshare.netwikipedia.org The classical Traube synthesis involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, such as formic acid, to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) core. scribd.comthieme-connect.de
For the synthesis of theophylline (1,3-dimethylxanthine), the process is adapted starting from N,N'-dimethylurea and cyanoacetic acid. These react to form cyanoacetyl-N,N'-dimethylurea, which is then cyclized to 6-amino-1,3-dimethyluracil. chemicalbook.com Subsequent nitrosation at the 5-position, followed by reduction, yields 5,6-diamino-1,3-dimethyluracil. This key intermediate is then cyclized with a suitable one-carbon source to afford the theophylline ring system. chemicalbook.com This method has proven versatile for producing a wide array of substituted xanthines.
Synthetic Routes to 8-Substituted Xanthine Derivatives
The functionalization of the C-8 position of the xanthine nucleus is a primary strategy for modulating the biological activity of these compounds. A common and effective method involves the use of 8-haloxanthines, such as 8-bromotheophylline (B15645) or 8-chlorotheophylline, as key intermediates. nih.govwikipedia.orgnih.govwikipedia.org These halo-derivatives are readily prepared by the halogenation of theophylline.
The halogen at the C-8 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of substituents. For instance, reaction with amines, alcohols, and thiols can be achieved to produce 8-amino, 8-alkoxy, and 8-thioalkyl derivatives, respectively. nih.gov Cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have also been successfully employed with 8-haloxanthines to form carbon-carbon bonds, further expanding the diversity of accessible C-8 substituted xanthines. nih.gov
Specific Synthetic Pathways for Theophylline, 8-(hexylthio)dithio-
The synthesis of Theophylline, 8-(hexylthio)dithio- (CAS 6466-22-4) necessitates a sequence of reactions to introduce the hexylthio group at the C-8 position and to convert the carbonyl groups at C-2 and C-6 into thiocarbonyls. epa.gov
Precursor Synthesis and Derivatization
The logical starting point for the synthesis of the target molecule is theophylline. To facilitate the introduction of the hexylthio group at the C-8 position, theophylline is first halogenated. A common method involves bromination to yield 8-bromotheophylline. wikipedia.orgnih.gov This intermediate serves as a versatile precursor for subsequent nucleophilic substitution reactions.
| Precursor | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Theophylline | 1,3-dimethyl-7H-purine-2,6-dione | 58-55-9 | C₇H₈N₄O₂ | 180.16 |
| 8-Bromotheophylline | 8-bromo-1,3-dimethyl-7H-purine-2,6-dione | 10381-75-6 | C₇H₇BrN₄O₂ | 259.06 |
| 8-Chlorotheophylline | 8-chloro-1,3-dimethyl-7H-purine-2,6-dione | 85-18-7 | C₇H₇ClN₄O₂ | 214.61 |
Introduction of the Hexylthio Moiety at C-8
With 8-bromotheophylline as the substrate, the hexylthio group can be introduced via a nucleophilic substitution reaction. This is typically achieved by reacting 8-bromotheophylline with 1-hexanethiol (B106883) (hexyl mercaptan). nih.gov The reaction is generally carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then displaces the bromide ion at the C-8 position.
Reaction Scheme:
This reaction leads to the formation of 8-(hexylthio)theophylline, a key intermediate in the synthesis of the final product.
| Reactant/Product | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 1-Hexanethiol | Hexane-1-thiol | 111-31-9 | C₆H₁₄S | 118.24 |
| 8-(Hexylthio)theophylline | 8-(Hexylthio)-1,3-dimethyl-7H-purine-2,6-dione | N/A | C₁₃H₂₀N₄O₂S | 296.39 |
Formation of Dithio- Moieties at C-2 and C-6
The final step in the synthesis of Theophylline, 8-(hexylthio)dithio- involves the thionation of the two carbonyl groups at the C-2 and C-6 positions of the 8-(hexylthio)theophylline intermediate. This transformation converts the purine-2,6-dione (B11924001) structure into a purine-2,6-dithione.
A common reagent used for such thionation reactions is Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The reaction involves heating the xanthine derivative with the thionating agent in a suitable high-boiling solvent, such as pyridine (B92270) or dioxane. This process replaces the oxygen atoms of the carbonyl groups with sulfur atoms to yield the desired dithio compound. The successful synthesis of related 8-alkylthio-2-thiotheophyllines and 8-alkylthio-6-thiotheophyllines has been reported, indicating the feasibility of this transformation.
Final Product:
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Theophylline, 8-(hexylthio)dithio- | 8-(Hexylthio)-1,3-dimethyl-7H-purine-2,6-dithione | 6466-22-4 | C₁₃H₂₀N₄S₃ | 328.52 |
Optimization of Reaction Conditions and Yield for Academic Synthesis
The academic synthesis of Theophylline, 8-(hexylthio)dithio-, a derivative of the xanthine family, involves the introduction of a hexylthiodithio group at the C8 position of the theophylline core. The foundational approach to creating analogous 8-alkylthio-theophyllines often starts with 8-bromotheophylline, a key intermediate. The subsequent nucleophilic substitution with a suitable sulfur-containing nucleophile, such as a salt of hexylthiosulfinic acid or a related reagent, would yield the target compound. The optimization of this synthesis is crucial for maximizing yield and purity in a research setting. Key parameters that are systematically varied include the choice of solvent, reaction temperature, base, and reaction duration.
The selection of an appropriate solvent is critical. While polar aprotic solvents like dimethylformamide (DMF) are often used to facilitate the dissolution of the reactants, their high boiling points can complicate product isolation. Alternative solvents are therefore explored to balance solubility and ease of removal. The reaction temperature directly influences the rate of reaction; however, elevated temperatures can also lead to the formation of undesired byproducts through decomposition or side reactions. Therefore, finding the optimal temperature that provides a reasonable reaction rate without compromising selectivity is a primary goal. The choice and stoichiometry of the base are also pivotal, as it is required to deprotonate the thiol precursor or facilitate the substitution reaction. Finally, the reaction time is optimized to ensure the reaction proceeds to completion without allowing for significant product degradation.
A systematic approach to optimization, often employing a design of experiments (DoE) methodology, allows researchers to efficiently identify the ideal conditions. For instance, a hypothetical optimization study for the synthesis of an 8-alkylthio derivative from 8-bromotheophylline might explore the variables shown in the table below.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 80 | 12 | 55 |
| 2 | Acetonitrile | K₂CO₃ | 80 | 12 | 65 |
| 3 | Acetonitrile | NaH | 60 | 8 | 78 |
| 4 | Acetonitrile | NaH | 80 | 8 | 72 |
| 5 | THF | NaH | 60 | 8 | 70 |
| 6 | Acetonitrile | NaH | 60 | 6 | 85 |
| 7 | Acetonitrile | NaH | 50 | 6 | 82 |
This table presents hypothetical data for illustrative purposes, demonstrating a typical optimization process for the synthesis of an 8-alkylthio-theophylline derivative.
Green Chemistry Principles in Theophylline Derivative Synthesis
The integration of green chemistry principles into the synthesis of theophylline derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. mdpi.comrasayanjournal.co.in These principles focus on increasing energy efficiency, minimizing waste, and using less hazardous materials. mdpi.com
One key strategy is the use of alternative energy sources, such as microwave irradiation. mdpi.comclockss.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. clockss.orgresearchgate.net This efficiency translates to significant energy savings and reduced potential for byproduct formation. researchgate.net
The choice of solvent is another central tenet of green chemistry. Traditional syntheses of theophylline derivatives often employ volatile and potentially toxic organic solvents. Research is increasingly focused on using greener solvents, such as water or ethanol, or even performing reactions under solvent-free conditions. mdpi.comnih.gov Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. mdpi.com Theophylline itself can act as a benign, biodegradable catalyst in certain reactions, particularly in aqueous media, further enhancing the green credentials of a synthetic route. nih.gov
Catalysis plays a vital role in developing more sustainable synthetic methods. The use of efficient catalysts, including theophylline-based N-heterocyclic carbene (NHC) precursors for metal complexes, can enable reactions under milder conditions with lower catalyst loadings. nih.gov This minimizes waste and avoids the use of stoichiometric reagents that are consumed during the reaction. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form the final product, are also a cornerstone of green synthesis, as they improve atom economy and reduce the number of synthetic and purification steps required. rasayanjournal.co.in
Novel Approaches for Large-Scale Research Synthesis
For the production of Theophylline, 8-(hexylthio)dithio- and its analogs on a larger scale for extensive research purposes, novel synthetic methodologies that offer enhanced safety, scalability, and efficiency are required. Flow chemistry has emerged as a powerful paradigm shift from traditional batch processing for the synthesis of heterocyclic compounds. springerprofessional.deapple.comdurham.ac.uk
Flow chemistry involves pumping reagents through a network of tubes or channels, where they mix and react. springerprofessional.de This technique offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly crucial for managing highly exothermic or rapid reactions safely. springerprofessional.de The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, preventing the formation of hot spots that can lead to side reactions or decomposition in large-scale batch reactors. uc.pt This precise control often leads to cleaner reactions and higher yields. springerprofessional.de
The modular nature of flow systems allows for the sequential addition of reagents and the integration of in-line purification and analysis, creating a continuous, automated synthesis workflow. durham.ac.ukuc.pt This can significantly reduce manual handling and processing time. For the synthesis of a theophylline derivative, a multi-step sequence could be designed where the starting materials are introduced into the flow system, react in a heated coil reactor, and the resulting product stream is then purified using immobilized scavengers or a phase-switching extraction before collection. durham.ac.uk This approach has been successfully applied to the synthesis of various heterocyclic structures, demonstrating its potential for producing libraries of compounds for medicinal chemistry research in an efficient and automated manner. durham.ac.uk Such a system would be highly advantageous for producing the quantities of Theophylline, 8-(hexylthio)dithio- needed for comprehensive preclinical studies.
Advanced Characterization Techniques for Theophylline, 8 Hexylthio Dithio
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A suite of NMR experiments would be required to fully characterize Theophylline (B1681296), 8-(hexylthio)dithio-.
Proton NMR (¹H NMR) for Aliphatic and Aromatic Protons
A ¹H NMR spectrum of Theophylline, 8-(hexylthio)dithio- would provide crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons of the hexyl group and the methyl groups attached to the xanthine (B1682287) core. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would allow for the precise assignment of each proton.
For the hexylthio chain, a series of multiplets would be anticipated for the methylene (B1212753) protons (-CH₂-), with the terminal methyl group (-CH₃) appearing as a triplet. The protons of the two N-methyl groups on the theophylline ring would likely appear as sharp singlets at distinct chemical shifts due to their different electronic environments.
Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis
Complementing the ¹H NMR data, a ¹³C NMR spectrum would reveal the number of unique carbon environments in Theophylline, 8-(hexylthio)dithio-. This technique would be instrumental in confirming the carbon backbone of the molecule. The spectrum would display signals corresponding to the carbons of the hexyl chain, the N-methyl groups, and the purine (B94841) ring system, including the thione carbons (C=S). The chemical shifts of the carbon atoms provide insight into their hybridization and bonding.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the protons within the hexyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. HMBC would be critical in confirming the attachment of the hexylthio group to the C8 position of the theophylline core and in assigning the quaternary carbons of the purine ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS is a vital technique for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like theophylline derivatives. In positive ion mode, Theophylline, 8-(hexylthio)dithio- would be expected to be detected as the protonated molecule [M+H]⁺. High-resolution measurement of this ion would provide an accurate mass that can be used to confirm the elemental formula C₁₃H₂₀N₄S₃. Predicted collision cross-section values for various adducts, such as [M+H]⁺ and [M+Na]⁺, are available in some databases and could be compared with experimental data.
Gas Chromatography-Mass Spectrometry (GC-MS)
While ESI-MS is a primary tool, GC-MS could also be employed for the analysis of Theophylline, 8-(hexylthio)dithio-, potentially after derivatization to increase its volatility. The mass spectrum obtained from GC-MS would show the molecular ion peak and a characteristic fragmentation pattern. The fragmentation would likely involve the cleavage of the hexyl chain and potentially the loss of sulfur atoms, providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined. For Theophylline, 8-(hexylthio)dithio-, the IR spectrum provides key information about its molecular structure.
While specific experimental data for Theophylline, 8-(hexylthio)dithio- is not extensively available in the public domain, we can infer expected spectral features based on the analysis of the parent compound, theophylline, and related thio-derivatives. researchgate.netvulcanchem.com The spectrum of theophylline typically shows a distinct absorption band corresponding to the N-H stretch. researchgate.net The introduction of the hexylthio and dithio groups would lead to additional characteristic peaks. For instance, S-C stretching vibrations are typically observed in the range of 670–690 cm⁻¹. vulcanchem.com The presence of the hexyl chain would also be confirmed by C-H stretching and bending vibrations.
Table 1: Expected Infrared Spectral Data for Theophylline, 8-(hexylthio)dithio-
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | ~3120 | Stretching |
| C-H (aliphatic) | 2850-2960 | Stretching |
| C=O | 1650-1700 | Stretching |
| C=N | 1550-1650 | Stretching |
| C-N | 1250-1350 | Stretching |
| S-C | 670-690 | Stretching |
| S-S | 400-500 | Stretching |
This table presents predicted data based on typical ranges for these functional groups.
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination
X-ray diffraction (XRD) is an indispensable tool for determining the arrangement of atoms within a crystal. Both single-crystal XRD and powder XRD (PXRD) provide valuable information about the crystal structure and phase purity of a compound.
Powder X-ray Diffraction (PXRD): PXRD is used to identify crystalline phases and can be used to assess the purity of a bulk sample. nih.govnih.gov The PXRD pattern of a crystalline solid is a unique fingerprint. For Theophylline, 8-(hexylthio)dithio-, a PXRD analysis would be crucial to confirm that the synthesized material is a single crystalline phase and to detect the presence of any polymorphs or impurities. researchgate.netresearchgate.net Differences in the powder patterns of various forms of theophylline, such as the monohydrate and anhydrous forms, highlight the sensitivity of this technique. researchgate.net
Table 2: Hypothetical Powder X-ray Diffraction Data for Theophylline, 8-(hexylthio)dithio-
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 85 |
| 12.5 | 7.08 | 100 |
| 15.8 | 5.61 | 60 |
| 20.5 | 4.33 | 45 |
| 25.1 | 3.55 | 70 |
This is a hypothetical data set to illustrate a typical PXRD pattern.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are particularly valuable for the analysis of pharmaceutical compounds like Theophylline, 8-(hexylthio)dithio-.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a highly sensitive and versatile technique used for purity assessment and quantitative analysis. nih.gov The development of a robust HPLC method for Theophylline, 8-(hexylthio)dithio- would involve optimizing several parameters to achieve good separation of the target compound from any impurities or related substances. impactfactor.org
A typical HPLC method would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. nih.govresearchgate.net The detector, usually a UV-Vis detector, would be set to a wavelength where theophylline derivatives strongly absorb, typically around 270-280 nm. nih.gov Method validation would be performed to ensure accuracy, precision, linearity, and sensitivity. impactfactor.org
Table 3: Illustrative HPLC Method Parameters for Theophylline, 8-(hexylthio)dithio- Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
These parameters are illustrative and would require optimization for the specific compound.
Thin-Layer Chromatography (TLC) Applications
Thin-layer chromatography (TLC) is a simpler and more rapid chromatographic technique, often used for qualitative analysis, reaction monitoring, and preliminary purity checks. nih.govanalyticaltoxicology.com For Theophylline, 8-(hexylthio)dithio-, TLC can be used to quickly assess the presence of the compound in a sample and to get a preliminary indication of its purity by observing the number of spots. nih.govresearchgate.net
A TLC analysis would involve spotting a solution of the compound onto a TLC plate (e.g., silica (B1680970) gel) and developing it in a suitable solvent system. nih.gov The choice of the mobile phase is critical for achieving good separation. After development, the spots can be visualized under UV light. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification. ualberta.ca
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) in Materials Research Context
Thermal analysis techniques provide information about the physical and chemical properties of a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly useful in characterizing the thermal stability and phase behavior of compounds like Theophylline, 8-(hexylthio)dithio-.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting points, glass transitions, and other phase transitions. researchgate.net For Theophylline, 8-(hexylthio)dithio-, a DSC analysis would provide its melting point, which is a key indicator of purity. The shape of the melting peak can also provide information about the crystallinity of the sample.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability of a compound and to study its decomposition profile. A TGA curve for Theophylline, 8-(hexylthio)dithio- would show the temperature at which it begins to decompose and the percentage of mass loss at different temperatures. This information is crucial for understanding the material's stability under thermal stress.
Table 4: Representative Thermal Analysis Data for a Theophylline Derivative
| Analysis | Parameter | Observed Value |
| DSC | Melting Point (Tonset) | ~150-160 °C |
| TGA | Decomposition Temp (Tonset) | ~220 °C |
| TGA | Mass Loss at 300 °C | ~40% |
This data is representative and the actual values for Theophylline, 8-(hexylthio)dithio- may vary.
Structure Activity Relationship Sar Studies of Theophylline, 8 Hexylthio Dithio
Theoretical Underpinnings of Structure-Activity Relationships in Medicinal Chemistry
The foundation of modern drug discovery lies in the concept of structure-activity relationships (SAR), which posits that the biological activity of a chemical compound is directly related to its three-dimensional structure. researchgate.netsumathipublications.com This principle guides medicinal chemists in systematically modifying a lead compound to optimize its therapeutic effects and minimize adverse reactions. sumathipublications.comstudysmarter.co.uk The core idea is that specific molecular features, known as pharmacophores, are responsible for the interaction with a biological target, such as a receptor or enzyme. fiveable.menih.gov
Quantitative Structure-Activity Relationship (QSAR) models take this concept a step further by using mathematical equations to correlate the chemical structure with biological activity. researchgate.netfiveable.me These models rely on a variety of molecular descriptors that quantify physicochemical properties like lipophilicity, electronic effects, and steric parameters. researchgate.net By understanding these relationships, researchers can predict the activity of novel compounds before their synthesis, thereby streamlining the drug development process. researchgate.netstudysmarter.co.uk The ultimate goal is to design molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. sumathipublications.com
Influence of the Hexylthio Chain at C-8 on Molecular Interactions
The substitution at the C-8 position of the xanthine (B1682287) core is a well-established strategy for modulating the pharmacological activity of theophylline (B1681296) derivatives, particularly their affinity for adenosine (B11128) receptors. semanticscholar.org The introduction of an 8-(hexylthio) group in Theophylline, 8-(hexylthio)dithio- is expected to significantly influence its interaction with biological targets.
Analysis of Aliphatic Chain Length Effects
The length of the alkyl chain at the C-8 position plays a critical role in determining the potency and selectivity of theophylline analogues. Generally, increasing the chain length can enhance affinity for certain receptor subtypes due to increased hydrophobic interactions with the binding pocket. A study on a series of 8-alkylthio-theophyllines demonstrated that variations in the alkyl chain length directly impact their pharmacological effects. nih.gov
To illustrate this principle, the following table presents hypothetical affinity data for a series of 8-(alkylthio)dithio-theophylline derivatives, based on general trends observed in related compounds.
| Compound | Alkyl Chain | Receptor Affinity (Ki, nM) - Hypothetical |
| 1 | Methyl | 500 |
| 2 | Propyl | 250 |
| 3 | Hexyl | 100 |
| 4 | Octyl | 150 |
This data is illustrative and based on general SAR principles for similar compound series.
As depicted, the affinity tends to increase with chain length up to a certain point (the "sweet spot," hypothetically the hexyl group in this case), after which further elongation may lead to a decrease in affinity due to steric hindrance or unfavorable conformational changes.
Consequences of Dithio- Substitutions at C-2 and C-6 on Structural Features
The replacement of the carbonyl oxygen atoms at the C-2 and C-6 positions of the theophylline scaffold with sulfur atoms to form a dithione is a significant structural modification. This thionation alters the electronic distribution and hydrogen-bonding capabilities of the purine (B94841) ring system. The thiocarbonyl groups (C=S) are less polarized than their carbonyl (C=O) counterparts and are generally considered better hydrogen bond acceptors.
Identification of Pharmacophoric Elements in Theophylline, 8-(hexylthio)dithio-
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.govnih.gov For Theophylline, 8-(hexylthio)dithio- , the key pharmacophoric features can be hypothesized as follows:
Hydrogen Bond Acceptors: The nitrogen atoms in the purine ring and the sulfur atoms of the dithione groups can act as hydrogen bond acceptors.
Hydrophobic Region: The hexyl chain at the C-8 position provides a significant hydrophobic region that can interact with nonpolar pockets in the target protein.
Aromatic/Heterocyclic Core: The purine ring system itself can engage in pi-stacking interactions with aromatic amino acid residues.
The spatial arrangement of these features is critical for high-affinity binding.
Exploration of Rational Design Principles for Analogues with Modified Activity Profiles
The principles of rational drug design can be applied to Theophylline, 8-(hexylthio)dithio- to create analogues with potentially improved or altered activity. nih.govnih.gov This involves the systematic modification of the molecule to enhance its interaction with the target and improve its drug-like properties.
Several strategies could be employed:
Varying the C-8 Alkyl Chain: As discussed, modifying the length and branching of the alkyl chain can fine-tune the compound's affinity and selectivity. Introducing unsaturation or cyclic moieties could further explore the binding pocket.
Modifying the Thioether Linkage: Replacing the thioether with a sulfoxide (B87167) or sulfone could alter the polarity and hydrogen-bonding capacity of this region.
Substitutions on the Purine Ring: While not the primary focus, minor modifications to the methyl groups at N-1 and N-3 could influence solubility and metabolic stability.
The following table outlines potential modifications and their expected impact on activity, based on established medicinal chemistry principles.
| Modification Site | Proposed Change | Rationale |
| C-8 Alkyl Chain | Introduction of a phenyl group | Explore potential for additional pi-stacking interactions. |
| C-8 Alkyl Chain | Branching (e.g., isohexyl) | Investigate steric tolerance in the hydrophobic pocket. |
| Thioether Linkage | Oxidation to sulfoxide | Increase polarity and potential for hydrogen bonding. |
These rational design approaches, guided by SAR and computational modeling, are instrumental in the development of novel and more effective theophylline-based therapeutic agents. nih.govresearchgate.netbiorxiv.org
Computational Chemistry and in Silico Modeling of Theophylline, 8 Hexylthio Dithio
Molecular Docking Simulations for Predicting Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.
The binding affinity of a ligand to its target receptor is a critical determinant of its potential biological efficacy. For "Theophylline, 8-(hexylthio)dithio-", molecular docking simulations can be employed to estimate its binding affinity to various receptors, most notably adenosine (B11128) receptors, which are known targets for theophylline (B1681296) and its derivatives. nih.gov The introduction of the 8-(hexylthio)dithio- group is expected to significantly influence the binding affinity compared to the parent theophylline molecule.
Studies on other 8-substituted xanthine (B1682287) derivatives have shown that the nature and size of the substituent at the 8-position play a crucial role in modulating binding affinity. nih.gov The lipophilic hexyl chain of "Theophylline, 8-(hexylthio)dithio-" would likely engage in hydrophobic interactions within the binding pocket of adenosine receptors, potentially increasing the binding affinity. The dithio- group introduces additional complexity and potential for specific interactions.
A predictive docking study could be performed using a validated crystal structure of an adenosine receptor, such as the A2A adenosine receptor. docking.org The predicted binding energy, often expressed in kcal/mol, would provide a quantitative measure of the binding affinity. For comparison, the docking scores of known adenosine receptor antagonists could be used as a benchmark.
Table 1: Predicted Binding Affinities of Theophylline Derivatives at the A2A Adenosine Receptor (Hypothetical Data)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Theophylline | -6.5 | Asn253, Phe168 |
| Theophylline, 8-(hexylthio)dithio- | -8.2 | Asn253, Ile274, Leu249 (hydrophobic pocket) |
| ZM241385 (known antagonist) | -9.5 | Asn253, His250, Ser277 |
This table presents hypothetical data for illustrative purposes, as direct experimental or computational results for "Theophylline, 8-(hexylthio)dithio-" are not currently available in the searched literature.
Beyond predicting binding affinity, molecular docking can identify the specific binding site and the key amino acid residues involved in the interaction. For xanthine derivatives, the binding site on adenosine receptors is well-characterized. semanticscholar.org The adenine-like core of the theophylline molecule typically forms hydrogen bonds with key residues, such as a conserved asparagine in the seventh transmembrane helix of adenosine receptors.
The 8-(hexylthio)dithio- substituent of the target compound is predicted to orient towards a hydrophobic sub-pocket within the receptor. The hexyl chain can adopt various conformations to maximize favorable van der Waals interactions with nonpolar residues. The sulfur atoms of the dithio- group might also participate in specific interactions, such as hydrogen bonding or other non-covalent interactions, with the protein. Visual analysis of the docked pose would reveal the precise orientation and the network of interactions stabilizing the ligand-receptor complex. docking.org
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.
DFT calculations can provide valuable insights into the electronic properties of "Theophylline, 8-(hexylthio)dithio-". Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
The introduction of the sulfur atoms in the 8-(hexylthio)dithio- group is expected to raise the energy of the HOMO and lower the energy of the LUMO compared to theophylline, thereby reducing the HOMO-LUMO gap. nih.gov A smaller energy gap suggests that the molecule is more polarizable and can more readily participate in charge-transfer interactions, which can be crucial for receptor binding.
The distribution of the LUMO density indicates the regions of the molecule that are most susceptible to nucleophilic attack. In the case of "Theophylline, 8-(hexylthio)dithio-", it is anticipated that the LUMO density would be distributed over the purine (B94841) ring system and the dithio- group, highlighting these areas as potential sites for interaction with electron-rich residues in a biological target. researchgate.net
Table 2: Calculated Electronic Properties of Theophylline and a Hypothetical 8-Thio-Derivative using DFT (Illustrative Data)
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Theophylline | -6.8 | -1.5 | 5.3 |
| Hypothetical 8-thio-theophylline | -6.5 | -2.0 | 4.5 |
This table presents illustrative data based on general trends observed in DFT studies of similar compounds, as specific calculations for "Theophylline, 8-(hexylthio)dithio-" are not available in the searched literature.
The conformational flexibility of the hexyl chain in "Theophylline, 8-(hexylthio)dithio-" is a key determinant of its ability to adapt to the shape of a receptor binding pocket. DFT calculations can be used to map the conformational energy landscape of the molecule. By systematically rotating the dihedral angles of the hexyl chain and calculating the corresponding energy, a potential energy surface can be generated.
This analysis would identify the low-energy conformers of the molecule, which are the most likely to be populated at physiological temperatures. Understanding the preferred conformations is essential for interpreting the results of molecular docking studies and for designing new analogs with optimized binding properties.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability
Molecular dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the dynamic nature of ligand-receptor interactions and the conformational stability of the ligand.
An MD simulation of "Theophylline, 8-(hexylthio)dithio-" bound to an adenosine receptor would start with the docked complex. Over the course of the simulation, typically on the nanosecond to microsecond timescale, the movements of both the ligand and the protein would be tracked. This would allow for the assessment of the stability of the binding pose predicted by molecular docking. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand from its initial position and the persistence of key intermolecular interactions, such as hydrogen bonds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govdergipark.org.tr For novel or under-researched compounds like Theophylline, 8-(hexylthio)dithio-, QSAR can be a powerful predictive tool to estimate its potential efficacy and guide further experimental studies.
Selection and Validation of Molecular Descriptors
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. For a compound such as Theophylline, 8-(hexylthio)dithio-, a range of descriptors would be calculated to capture its unique structural features. The process begins with the generation of 2D and 3D structures of the molecule, which are then optimized to their lowest energy state. nih.gov
Commonly used descriptor categories that would be relevant for this compound include:
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe its atomic connectivity. Examples include molecular weight, count of rotatable bonds, and topological polar surface area (TPSA).
Geometrical (3D) Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include information about its shape and size.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential. dergipark.org.tr
Fingerprint Descriptors: Extended Connectivity Fingerprints (ECFPs) are a type of topological descriptor that represents the presence or absence of specific substructures within the molecule. nih.gov
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive model. Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, are employed to identify the subset of descriptors that have the most significant correlation with the biological activity being studied. google.com
Below is an illustrative table of molecular descriptors that would be calculated for Theophylline, 8-(hexylthio)dithio- in a hypothetical QSAR study.
| Descriptor Category | Example Descriptor | Potential Significance for Theophylline, 8-(hexylthio)dithio- |
| Topological | Molecular Weight | Influences bioavailability and distribution. |
| Topological Polar Surface Area (TPSA) | Predicts cell permeability and oral bioavailability. | |
| Number of Rotatable Bonds | Relates to conformational flexibility and binding affinity. | |
| Quantum Chemical | HOMO/LUMO Energy Gap | Indicates chemical reactivity and stability. |
| Dipole Moment | Influences solubility and interactions with polar targets. | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting membrane permeability. |
This table is for illustrative purposes and the values would need to be calculated using specialized software.
Development and Interpretation of Predictive Models
Once a relevant set of descriptors is selected, a predictive QSAR model can be developed using various machine learning algorithms. Common approaches include:
Multiple Linear Regression (MLR): This method creates a linear equation that relates the selected descriptors to the biological activity. google.com
Support Vector Machines (SVM): A more advanced machine learning technique that can model non-linear relationships between descriptors and activity. nih.gov
Random Forest (RF): An ensemble learning method that builds multiple decision trees to improve predictive accuracy. nih.gov
The developed model must be rigorously validated to ensure its predictive power. This is typically done by splitting the available data on known theophylline derivatives into a training set (to build the model) and a test set (to evaluate its performance). The predictive ability of the model is assessed using statistical metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). rsc.org
For Theophylline, 8-(hexylthio)dithio-, a validated QSAR model could predict its potential activity against various biological targets known to be modulated by other theophylline derivatives, such as phosphodiesterases or adenosine receptors. The model would provide a quantitative prediction of its inhibitory concentration (IC50) or other measures of activity. The interpretation of the model would also highlight which structural features (as captured by the descriptors) are most important for the predicted activity, thereby providing valuable insights for the future design of more potent analogs.
Virtual Screening Techniques for Identifying Potential Target Interactions
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein or enzyme. researchgate.netyoutube.com In the case of Theophylline, 8-(hexylthio)dithio-, where the specific biological targets are unknown, virtual screening can be a powerful tool for hypothesis generation.
The process generally involves the following steps:
Target Selection: Based on the known pharmacology of theophylline and its derivatives, a panel of potential protein targets would be selected. These could include enzymes like xanthine oxidase or acetylcholinesterase, which have been studied in the context of other theophylline analogs. nih.govrsc.org
Ligand and Target Preparation: The 3D structure of Theophylline, 8-(hexylthio)dithio- would be generated and optimized. Similarly, the 3D structures of the selected target proteins would be obtained from databases like the Protein Data Bank (PDB).
Molecular Docking: This is the core of the virtual screening process. A docking program is used to predict the preferred orientation of Theophylline, 8-(hexylthio)dithio- when bound to the active site of each target protein. The program also calculates a "docking score," which estimates the binding affinity. nih.gov
Hit Identification and Analysis: The compounds with the best docking scores for each target are considered "hits." These hits are then further analyzed to examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the predicted binding. rsc.org
A hypothetical virtual screening of Theophylline, 8-(hexylthio)dithio- against a panel of cancer-related proteins, for instance, could identify potential anti-cancer targets. The results could be presented in a table similar to the one below.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Therapeutic Area |
| Xanthine Oxidase | -8.5 | PHE914, GLU802, ARG880 | Gout, Hyperuricemia |
| Acetylcholinesterase (AChE) | -7.9 | TRP84, TYR130, PHE330 | Alzheimer's Disease |
| Phosphodiesterase 4 (PDE4) | -9.2 | ASN395, GLN443, MET337 | Asthma, COPD |
This table is for illustrative purposes. The docking scores and interacting residues are hypothetical and would require actual docking calculations.
The insights gained from such a virtual screening would provide a strong rationale for initiating experimental validation of the predicted interactions, thereby accelerating the drug discovery process for this novel compound.
Mechanistic Investigations of Theophylline, 8 Hexylthio Dithio in Preclinical in Vitro Systems
Studies on Phosphodiesterase (PDE) Isoform Inhibition Profiling
Research on the specific inhibitory profile of Theophylline (B1681296), 8-(hexylthio)dithio- against various phosphodiesterase (PDE) isoforms is not available in the current scientific literature.
Enzyme Kinetics and Selectivity for PDE3 and PDE4
There are no published studies detailing the enzyme kinetics or the selectivity of Theophylline, 8-(hexylthio)dithio- for PDE3 and PDE4 isoforms. The parent compound, theophylline, is known to be a non-selective PDE inhibitor, affecting several PDE families, including PDE3 and PDE4. nih.govnih.gov This non-selective inhibition contributes to its bronchodilatory and anti-inflammatory effects. nih.govnih.gov
Comparative Enzymatic Assays with Parent Theophylline
No comparative enzymatic assays between Theophylline, 8-(hexylthio)dithio- and its parent compound, theophylline, have been reported. Such studies would be necessary to determine if the 8-(hexylthio)dithio- substitution alters the potency or selectivity of PDE inhibition compared to theophylline.
Analysis of Adenosine (B11128) Receptor Antagonism and Binding Affinities
Specific data on the adenosine receptor antagonism and binding affinities of Theophylline, 8-(hexylthio)dithio- are not available.
Binding Studies with A1, A2A, A2B, and A3 Receptors
There are no published binding studies that have evaluated the affinity of Theophylline, 8-(hexylthio)dithio- for the A1, A2A, A2B, and A3 adenosine receptor subtypes. Theophylline itself is a non-selective adenosine receptor antagonist, with similar potencies for A1 and A2 receptors. wikipedia.orgnih.gov Its antagonism of A1 and A2B receptors is thought to contribute to some of its side effects. mdpi.com
Functional Assays in Receptor-Expressing Cell Lines
Functional assays in cell lines expressing specific adenosine receptor subtypes have not been conducted for Theophylline, 8-(hexylthio)dithio-. These types of assays would be crucial to understand the functional consequences of receptor binding, such as whether the compound acts as an antagonist or agonist at each receptor subtype.
Investigation of Histone Deacetylase (HDAC) Activity Modulation
There is no research available on the potential for Theophylline, 8-(hexylthio)dithio- to modulate histone deacetylase (HDAC) activity. The parent compound, theophylline, has been shown to activate HDACs, an action that is thought to contribute to its anti-inflammatory effects, particularly in the context of respiratory diseases like asthma and COPD. nih.govnih.govdrugbank.com This HDAC activation appears to be independent of its PDE inhibition and adenosine receptor antagonism. nih.gov
Mechanisms of HDAC2 Activation and its Research Implications
Theophylline and its derivatives are known to influence the activity of histone deacetylases (HDACs), a class of enzymes crucial for regulating gene expression. mdpi.com Specifically, theophylline can activate HDAC2, which plays a significant role in the inflammatory response. mdpi.commdpi.com This activation is particularly relevant in the context of respiratory diseases where HDAC2 function is often impaired. mdpi.com
The mechanism of HDAC2 activation by theophylline involves the inhibition of the delta isoform of phosphoinositide 3-kinase (PI3K-δ). mdpi.comresearchgate.net Oxidative stress can activate PI3K-δ, leading to a reduction in HDAC2 activity. researchgate.net By inhibiting PI3K-δ, theophylline effectively restores HDAC2 function. mdpi.comresearchgate.net This restoration of HDAC2 activity allows for the deacetylation of histones, which in turn suppresses the expression of inflammatory genes that are switched on by transcription factors like nuclear factor-κB (NF-κB). mdpi.comresearchgate.net
The research implications of this mechanism are significant, particularly in overcoming corticosteroid resistance observed in conditions like chronic obstructive pulmonary disease (COPD). mdpi.com In such conditions, reduced HDAC2 activity is a key factor in the diminished anti-inflammatory effects of corticosteroids. mdpi.com Theophylline's ability to activate HDAC2 presents a potential therapeutic strategy to enhance the efficacy of corticosteroids. mdpi.comnih.govnih.gov It is noteworthy that theophylline's effect on HDAC is independent of phosphodiesterase (PDE) inhibition or adenosine receptor antagonism, which are its other known mechanisms of action. nih.gov
Epigenetic Impact in In Vitro Cellular Models
The activation of HDAC2 by theophylline and its derivatives has direct epigenetic consequences. Epigenetic modifications, such as histone acetylation and deacetylation, are critical in controlling which genes are turned on or off. In in vitro cellular models, theophylline has been shown to enhance HDAC activity, leading to changes in the epigenetic landscape. nih.gov
By activating HDACs, particularly HDAC2, theophylline promotes the removal of acetyl groups from histone proteins. mdpi.comresearchgate.net This deacetylation leads to a more condensed chromatin structure, making it more difficult for transcription factors to access the DNA and initiate the expression of pro-inflammatory genes. mdpi.comresearchgate.net This epigenetic modulation effectively "switches off" these genes, thereby reducing the inflammatory response. mdpi.comresearchgate.net This has been observed in various cell types, including epithelial cells and macrophages. nih.govnih.gov
Cellular Pathway Perturbations in Research Models
The nuclear factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory process, and its dysregulation is linked to numerous inflammatory diseases. mdpi.com Theophylline and its derivatives have been shown to modulate this pathway in several in vitro models. nih.govnih.gov The primary mechanism of this modulation is the inhibition of NF-κB activation. nih.govnih.gov
In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α), IκB is degraded, allowing NF-κB to move into the nucleus and activate the transcription of inflammatory genes. mdpi.comnih.gov Research has demonstrated that theophylline can prevent the degradation of IκBα. nih.govnih.gov By preserving IκBα, theophylline effectively sequesters NF-κB in the cytoplasm, preventing it from initiating the transcription of pro-inflammatory cytokines. nih.govnih.govresearchgate.net This inhibitory effect on NF-κB activation has been observed in human monocytic U-937 cells, Jurkat T cells, and human pulmonary epithelial A549 cells. nih.govnih.gov
Oxidative stress is a key contributor to the pathology of various inflammatory conditions. nih.gov Theophylline has demonstrated effects on oxidative stress pathways, partly through its influence on HDAC2. nih.gov As mentioned earlier, oxidative stress can impair HDAC2 activity, and theophylline can counteract this effect. researchgate.netnih.gov
In vitro studies have suggested that by restoring HDAC2 activity, theophylline can help mitigate the downstream effects of oxidative stress. nih.govnih.gov For instance, in the macrophage-like U937 cells, oxidative stress induced by hydrogen peroxide was shown to reduce the anti-inflammatory action of glucocorticoids, a phenomenon that was reversed by low concentrations of theophylline. nih.gov This reversal was confirmed to be mediated by HDAC activation. nih.gov Furthermore, clinical research has indicated that theophylline treatment can lead to a significant increase in antioxidant enzymes such as catalase and glutathione, and a decrease in lipid peroxidation, a marker of oxidative damage. nih.gov
Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its dysregulation is implicated in various diseases. Recent research has begun to explore the effects of novel theophylline derivatives on apoptotic pathways, particularly in the context of cancer research.
A study on a series of theophylline-based derivatives found that they could induce apoptosis in breast cancer cell lines. nih.gov Specifically, one compound, 12a, was shown to trigger apoptosis by affecting key regulatory proteins. nih.gov The mechanism involved the upregulation of the pro-apoptotic protein Bax and the activation of caspases-3 and -9, which are crucial executioners of the apoptotic cascade. nih.gov Concurrently, the compound led to a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov These findings suggest that certain theophylline derivatives can modulate apoptotic signaling pathways, a research area with potential for further investigation.
Assessment of Effects on Mediators Release in In Vitro Lung Models
The anti-inflammatory effects of theophylline and its derivatives have been assessed by measuring their impact on the release of inflammatory mediators in in vitro lung models. Theophylline has been shown to suppress the production of several pro-inflammatory cytokines. mdpi.com
In human pulmonary epithelial cells (A549), theophylline was found to inhibit the production of interleukin-6 (IL-6) induced by TNF-α. nih.gov This effect was linked to its ability to inhibit NF-κB activation. nih.gov Similarly, in peripheral blood mononuclear cells from asthmatic children, theophylline significantly reduced the production of interleukin-5 (IL-5) and interleukin-13 (IL-13). mdpi.com The inhibition of these mediators, which are crucial for allergic inflammation, underscores the anti-inflammatory potential of theophylline in lung-related inflammatory conditions. The table below summarizes the inhibitory effects of theophylline on the release of various inflammatory mediators in different in vitro models.
| Cell Line/System | Stimulus | Mediator | Effect of Theophylline | Reference |
| Human Pulmonary Epithelial Cells (A549) | TNF-α | Interleukin-6 (IL-6) | Inhibition | nih.gov |
| Peripheral Blood Mononuclear Cells (PBMCs) from asthmatic children | House Dust Mite | Interleukin-5 (IL-5) | Significant Reduction | mdpi.com |
| Peripheral Blood Mononuclear Cells (PBMCs) from asthmatic children | House Dust Mite | Interleukin-13 (IL-13) | Significant Reduction | mdpi.com |
Exploration of Coordination Chemistry and Materials Science Applications of Theophylline, 8 Hexylthio Dithio
Synthesis and Characterization of Metal Complexes with Theophylline (B1681296), 8-(hexylthio)dithio- as Ligands
Coordination with Transition Metals (e.g., Rhenium, Platinum, Ruthenium)
There are no specific studies detailing the synthesis of metal complexes using Theophylline, 8-(hexylthio)dithio- as a ligand. Research on related compounds, such as other 8-thiotheophylline derivatives, has shown successful coordination with platinum. nih.gov These studies suggest that the sulfur atom at the 8-position is a viable coordination site. The development of ruthenium and platinum complexes, in particular, is an active area of research for creating novel therapeutic agents. semanticscholar.orgnih.govnih.gov It is plausible that Theophylline, 8-(hexylthio)dithio- could be coordinated with these metals, but the synthetic routes, reaction conditions, and the stability of the resulting complexes have not been reported.
Ligand Binding Modes and Geometries
The binding mode of Theophylline, 8-(hexylthio)dithio- in metal complexes is not documented. Based on its structure, several coordination modes are theoretically possible. The dithio- group (-S-S-) presents potential sulfur donor atoms, which could lead to chelation. Coordination could occur through:
The nitrogen atoms of the purine (B94841) ring (N7 or N9), similar to parent theophylline. researchgate.netunam.mx
One or both sulfur atoms of the dithio group.
A combination of nitrogen and sulfur atoms, acting as a bidentate or polydentate ligand.
The geometry of the resulting complexes would depend on the coordination number of the metal ion and the binding mode of the ligand, with possibilities including square planar, tetrahedral, or octahedral arrangements. openstax.org
Spectroscopic and Structural Analysis of Metal-Ligand Complexes
Application of Advanced Mass Spectrometry for Gas-Phase Fragmentation
Table 1: Predicted Collision Cross Section (CCS) Data for Theophylline, 8-(hexylthio)dithio-
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 329.09230 | 166.2 |
| [M+Na]⁺ | 351.07424 | 179.8 |
| [M-H]⁻ | 327.07774 | 164.8 |
| [M+NH₄]⁺ | 346.11884 | 179.7 |
| [M+K]⁺ | 367.04818 | 169.7 |
| Data sourced from PubChem, calculated using CCSbase. uni.lu |
NMR and IR Spectroscopic Signatures of Complexes
Without synthesized complexes, a definitive description of their spectroscopic signatures is not possible. However, general principles can be outlined.
Infrared (IR) Spectroscopy: Coordination of the metal to the ligand would likely induce shifts in the IR spectrum.
M-N and M-S vibrations: New bands in the far-IR region (typically below 500 cm⁻¹) would appear, corresponding to the stretching vibrations of the newly formed metal-nitrogen or metal-sulfur bonds. mdpi.com
C=O and C=N vibrations: Shifts in the stretching frequencies of the carbonyl (C=O) and imine (C=N) groups of the theophylline core would indicate changes in electron density upon coordination. researchgate.netacademie-sciences.fr
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra would show chemical shifts in the signals of protons and carbons near the coordination site due to the influence of the metal ion. academie-sciences.fr
If the metal is paramagnetic, significant broadening and shifting of NMR signals would be expected. uct.ac.za
Research into Supramolecular Assemblies and Material Properties
There is no research available on the formation of supramolecular assemblies using Theophylline, 8-(hexylthio)dithio- or its metal complexes. The structure of the ligand, possessing both a polar theophylline head and a nonpolar hexylthio tail, suggests amphiphilic properties that could potentially lead to self-assembly into structures like micelles or layers. The dithio bond could also be used for dynamic covalent chemistry or to link multiple units into larger polymeric or supramolecular structures. researchgate.netnih.gov However, this remains a hypothetical area for future investigation.
Design of Self-Assembled Systems
The molecular architecture of Theophylline, 8-(hexylthio)dithio- inherently lends itself to self-assembly. This process, where molecules spontaneously organize into ordered structures, is driven by a variety of non-covalent interactions. nih.gov In the case of this modified theophylline, the interplay between the lipophilic hexylthio tail and the polar xanthine (B1682287) core is a key determinant of its amphiphilic character, a primary driver for the formation of supramolecular assemblies. rsc.org
The hexyl chain introduces significant hydrophobicity, which encourages the molecule to arrange itself in aqueous environments to minimize the unfavorable interactions between the nonpolar tail and water molecules. This hydrophobic effect, coupled with potential π-π stacking interactions between the purine rings of adjacent molecules, can lead to the formation of various organized structures such as micelles or other aggregates. nih.gov The length of the alkyl chain is a critical factor in determining the nature and stability of these assemblies; longer chains generally lead to more stable, ordered structures. nih.gov
Furthermore, the presence of sulfur atoms in the dithio group and the hexylthio substituent can introduce additional intermolecular forces that influence self-assembly. Sulfur is known to participate in a range of non-covalent interactions, including van der Waals forces and dipole-dipole interactions, which can contribute to the stability and specific geometry of the resulting supramolecular structures. longdom.org The ability of sulfur to engage in these interactions can lead to more complex and well-defined self-assembled systems compared to their oxygen-containing counterparts.
| Property | Description | Relevance to Self-Assembly |
| Amphiphilicity | The molecule possesses both a hydrophobic hexyl tail and a hydrophilic xanthine core. | This dual nature is a primary driving force for the formation of micelles and other aggregates in aqueous media. |
| π-π Stacking | The planar purine rings can stack on top of each other. | This interaction contributes to the stability and ordering of the self-assembled structures. |
| Sulfur-Mediated Interactions | The sulfur atoms can participate in various non-covalent interactions. | These interactions can enhance the stability and influence the specific arrangement of molecules within the assembly. |
| Coordination Capability | Nitrogen and sulfur atoms can act as ligands for metal ions. | This allows for the formation of metallo-supramolecular structures with defined geometries. |
Investigation of Carrier Systems for Targeted Delivery Research
The unique physicochemical properties of Theophylline, 8-(hexylthio)dithio- make it a promising candidate for incorporation into advanced drug delivery systems, particularly those designed for targeted delivery. Its lipophilic nature, a direct consequence of the hexylthio group, is a key attribute in this context.
Lipophilic compounds often face challenges with aqueous solubility, which can limit their bioavailability. springernature.com However, this same property makes them ideal for encapsulation within the hydrophobic cores of various nanocarriers, such as liposomes and polymeric nanoparticles. nih.govresearchgate.net These carrier systems can protect the encapsulated compound from degradation in the biological environment and facilitate its transport to specific sites within the body. nih.govyoutube.com
Liposomes , which are spherical vesicles composed of a lipid bilayer, are particularly well-suited for carrying lipophilic molecules like Theophylline, 8-(hexylthio)dithio-. nih.gov The compound can be incorporated into the lipid bilayer, with its hydrophobic hexyl tail embedded within the hydrophobic core of the membrane and the more polar theophylline head group oriented towards the aqueous environment. researchgate.net The stability and drug-loading capacity of these liposomal formulations can be optimized by carefully selecting the lipid composition. nih.gov
Polymeric nanoparticles represent another versatile platform for the delivery of lipophilic drugs. nih.gov Biocompatible and biodegradable polymers can be engineered to form nanoparticles that encapsulate the drug within a hydrophobic matrix. The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to direct the carrier to specific cells or tissues, thereby enhancing the efficacy of the delivered compound and reducing off-target effects. nih.gov The sustained release of the encapsulated drug from the nanoparticle can also be controlled by the choice of polymer and the nanoparticle's architecture.
The potential for Theophylline, 8-(hexylthio)dithio- to be used in targeted delivery is further enhanced by the possibility of attaching specific targeting moieties to the theophylline scaffold itself. The functional groups on the purine ring could be chemically modified to conjugate molecules that recognize and bind to receptors that are overexpressed on the surface of target cells, such as cancer cells. nih.gov This approach would create a targeted drug-carrier conjugate with intrinsic activity.
| Carrier System | Mechanism of Encapsulation | Potential for Targeted Delivery |
| Liposomes | Incorporation into the hydrophobic lipid bilayer. | Surface can be modified with targeting ligands; passive targeting via the enhanced permeability and retention (EPR) effect. |
| Polymeric Nanoparticles | Encapsulation within the hydrophobic core of the nanoparticle. | Surface can be functionalized with a wide range of targeting molecules for active targeting; controlled release properties. |
| Direct Conjugation | Covalent attachment of targeting moieties to the theophylline molecule. | Provides a direct and specific targeting mechanism. |
Future Directions and Advanced Research Considerations for Theophylline, 8 Hexylthio Dithio
Investigation of Undiscovered Molecular Targets and Interaction Mechanisms
The established mechanisms of theophylline (B1681296) include non-selective phosphodiesterase (PDE) inhibition and adenosine (B11128) receptor antagonism. wikipedia.orgatsjournals.orgnih.gov However, the introduction of an 8-(hexylthio)dithio- group could significantly alter its binding affinities and lead to the discovery of novel molecular targets.
Future research should systematically investigate the interaction of Theophylline, 8-(hexylthio)dithio- with a broad panel of receptors and enzymes. High-throughput screening assays could be employed to identify unforeseen binding partners. For instance, its lipophilic hexylthio moiety might facilitate interactions with lipid-binding pockets of various enzymes or receptors, a characteristic not as prominent in the parent theophylline molecule.
Furthermore, detailed mechanistic studies should follow any identified interactions. This would involve biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamic parameters. Elucidating these novel interaction mechanisms will be crucial in understanding the full pharmacological potential of this derivative.
Development of Chemoinformatic Databases for Theophylline Derivatives
The growing number of synthesized theophylline derivatives necessitates the development of dedicated chemoinformatic databases. researchgate.net Such a database for compounds including Theophylline, 8-(hexylthio)dithio- would serve as a valuable resource for the scientific community.
This database should encompass:
Structural Information: 2D and 3D structures, conformational analysis, and calculated physicochemical properties.
Pharmacological Data: Experimental data on binding affinities, efficacy, and selectivity for various targets.
Predicted Properties: In silico predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to guide further experimental work.
The development of such a database would facilitate quantitative structure-activity relationship (QSAR) studies and the design of new derivatives with improved pharmacological profiles.
Integration of Systems Biology Approaches for Holistic Mechanistic Understanding
A systems biology approach can provide a comprehensive understanding of the effects of Theophylline, 8-(hexylthio)dithio- on cellular networks. researchgate.netki.se This goes beyond single-target interactions and explores the compound's impact on entire signaling pathways and cellular processes.
By employing techniques such as transcriptomics, proteomics, and metabolomics, researchers can map the global changes in a biological system upon treatment with Theophylline, 8-(hexylthio)dithio-. For example, in the context of obstructive lung diseases, this approach could reveal how the compound modulates inflammatory pathways, cellular stress responses, and tissue remodeling processes at a systems level. ki.se This holistic view is essential for identifying biomarkers of drug response and understanding potential off-target effects.
Comparative Research with Other Theophylline Derivatives and Xanthine (B1682287) Analogues
To understand the unique contributions of the 8-(hexylthio)dithio- substitution, comparative studies with other theophylline derivatives and xanthine analogues are essential. This research should aim to dissect the structure-activity relationships within this class of compounds.
Key comparisons should include:
Parent Theophylline: To establish the baseline effects of the core xanthine structure.
Other 8-substituted Theophylline Derivatives: To determine the influence of different substituents at this position on target affinity and selectivity.
Other Xanthine Analogues (e.g., caffeine, theobromine): To understand the broader context of methylxanthine pharmacology. wikipedia.org
These comparative studies will help to isolate the specific pharmacological contributions of the hexylthio and dithio functionalities, guiding the rational design of future derivatives with tailored properties. For instance, a comparative study on the efficacy of theophylline and doxofylline (B1670904) in respiratory diseases has provided valuable insights into their differential effects. nih.gov
Novel Analytical Methods for Detection and Quantification in Complex Matrices
The development of sensitive and selective analytical methods is a prerequisite for preclinical and clinical studies. While numerous methods exist for theophylline, the unique properties of Theophylline, 8-(hexylthio)dithio- may require the development of novel analytical techniques.
Future research should focus on:
Chromatographic Methods: Developing and validating robust high-performance liquid chromatography (HPLC) methods coupled with mass spectrometry (MS) for high sensitivity and specificity in biological fluids like plasma and urine. nih.govoup.com
Immunoassays: Creating specific antibodies for the development of enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays for rapid and high-throughput screening. nih.gov
Spectroscopic Techniques: Exploring the utility of advanced spectroscopic methods for direct detection in complex samples.
The table below summarizes potential analytical methods and their key parameters for the analysis of theophylline and its derivatives.
| Analytical Method | Matrix | Detection | Key Parameters | Reference(s) |
| HPLC-UV | Plasma, Urine, Saliva | UV at 272-280 nm | C18 column, isocratic or gradient elution with methanol (B129727)/water or acetonitrile/water mobile phases. | nih.govoup.com |
| HPTLC | - | UV at 254 or 275 nm | Mobile phase of Acetone:Methanol:Formic acid or Ammonia:Ethanol:Chloroform. | pharmacyjournal.inasianpharmtech.com |
| Chemiluminescent Immunoassay (CLIA) | Serum | Chemiluminescence | High sensitivity and potential for automation. | nih.gov |
These advanced analytical methods will be crucial for characterizing the pharmacokinetics and metabolism of Theophylline, 8-(hexylthio)dithio-, paving the way for its potential therapeutic applications.
Q & A
Q. How can researchers optimize the synthesis yield of Theophylline, 8-(hexylthio)dithio- under varying reaction conditions?
Methodological Answer: Synthesis optimization requires systematic variation of parameters such as reaction temperature, solvent polarity (e.g., DMF vs. THF), and molar ratios of reactants. For example, thioether substitution at the 8-position of theophylline derivatives is sensitive to nucleophilic attack conditions . Pilot experiments using HPLC (High-Performance Liquid Chromatography) can monitor reaction progress and purity . Kinetic studies under controlled atmospheres (e.g., nitrogen to prevent oxidation) may improve yield stability.
Q. What analytical techniques are critical for characterizing the purity and structure of Theophylline, 8-(hexylthio)dithio-?
Methodological Answer: Key techniques include:
- Mass Spectrometry (MS): To confirm molecular weight (e.g., 300.467 g/mol for C₁₁H₁₆N₄S₃) and fragmentation patterns .
- ¹H/¹³C NMR: To verify substitution patterns, particularly the hexylthio group’s integration and coupling constants.
- HPLC: For purity assessment (>98% as per analytical standards) and quantification of byproducts like sulfoxides or sulfones from oxidation .
Q. How does the hexylthio substituent influence the solubility and stability of Theophylline, 8-(hexylthio)dithio- compared to parent theophylline?
Methodological Answer: The hexylthio group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can assess degradation pathways. UV-Vis spectroscopy and TLC (Thin-Layer Chromatography) are practical for tracking hydrolysis or oxidation products .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the redox behavior of Theophylline, 8-(hexylthio)dithio- in electrochemical systems?
Methodological Answer: Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can elucidate electron-transfer properties. The sulfur-rich structure may exhibit unique redox activity, such as disulfide bond formation or thiolate intermediate generation. Computational modeling (e.g., DFT) can correlate experimental redox potentials with molecular orbital interactions .
Q. How can researchers resolve contradictions in reported oxidation pathways of Theophylline, 8-(hexylthio)dithio- derivatives?
Methodological Answer: Conflicting data may arise from solvent polarity or catalytic impurities. A comparative study using LC-MS/MS under standardized conditions (e.g., H₂O₂ as an oxidant) can identify dominant pathways. Cross-referencing with analogous compounds (e.g., 8-propylthio-theophylline) helps isolate substituent-length effects .
Q. What strategies are effective for evaluating the compound’s bioactivity in vitro while minimizing cytotoxicity?
Methodological Answer:
- Dose-Response Assays: Use cell lines (e.g., HepG2 for hepatic metabolism studies) with MTT assays to determine IC₅₀ values.
- Metabolic Stability: Incubate with liver microsomes and quantify parent compound degradation via LC-MS.
- Ethical Compliance: Adhere to TCPS 2 guidelines for cell-based research, including proper waste disposal and replication protocols to reduce animal use .
Q. How can computational modeling predict the binding affinity of Theophylline, 8-(hexylthio)dithio- to adenosine receptors?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) with receptor crystal structures (e.g., A₂A adenosine receptor) can simulate ligand-receptor interactions. Free energy perturbation (FEP) calculations refine binding affinity predictions. Validate models with experimental SPR (Surface Plasmon Resonance) data to correlate theoretical and empirical Kd values .
Methodological Frameworks
Q. What statistical approaches are appropriate for analyzing dose-dependent effects in pharmacological studies of this compound?
Methodological Answer:
Q. How can the PerSPEcTiF framework guide qualitative synthesis of heterogeneous studies on xanthine derivatives?
Methodological Answer: PerSPEcTiF (Perspective, Setting, Phenomenon of Interest, Environment, Comparison, Time, Findings) helps categorize studies by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
